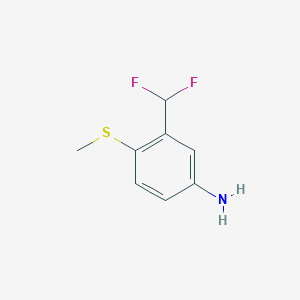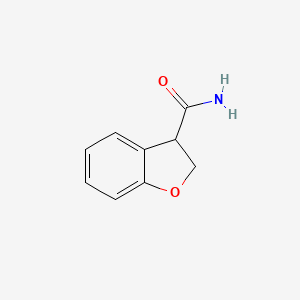
2,3-Dihydro-1-benzofuran-3-carboxamide
Übersicht
Beschreibung
2,3-Dihydro-1-benzofuran-3-carboxamide is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Benzofuran in Supramolecular Chemistry and Biomedical Applications
Benzene-1,3,5-tricarboxamides (BTAs), including benzofuran derivatives, have found significant application in supramolecular chemistry due to their simple structure and the detailed understanding of their self-assembly behavior. This versatility extends to applications in nanotechnology, polymer processing, and biomedical fields, leveraging the self-assembly of BTAs into nanometer-sized structures stabilized by H-bonding and their multivalent nature for applications in the biomedical field (Cantekin, de Greef, & Palmans, 2012).
Benzofuran Compounds as Potential Natural Drug Leads
Benzofuran compounds are ubiquitous in nature and exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects. These activities make benzofuran derivatives attractive targets for pharmaceutical research, with potential applications as natural drug lead compounds. Notably, certain benzofuran compounds have shown promise as therapeutic drugs for hepatitis C and as anticancer agents, highlighting the innovative methods for constructing benzofuran rings that contribute to the development of complex benzofuran-based pharmaceuticals (Miao et al., 2019).
Antimicrobial Applications of Benzofuran Derivatives
The search for new antimicrobial agents has identified benzofuran and its derivatives as promising structures. These compounds, found in both natural products and synthetic formulations, exhibit a broad spectrum of biological and pharmacological activities. Benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin, have been used in treating skin diseases, including cancer and psoriasis. This scaffold has become a pharmacophore of choice for designing antimicrobial agents active against various clinically approved targets, underscoring the need for further research to fully exploit its therapeutic potential against microbial diseases (Hiremathad et al., 2015).
Benzofuran Derivatives in the Development of Novel Antimicrobial Agents
Continuing the exploration of benzofuran's potential, recent studies emphasize its role as a core structure in the development of novel antimicrobial agents. These studies systematically report on the current developments in benzofuran-based compounds as antimicrobial agents, assisting researchers in understanding the relationship between the substitution pattern around the benzofuran nucleus and antimicrobial activity. Such insights are crucial for medicinal chemists aiming to develop effective antimicrobial drugs (Abbas & Dawood, 2022).
Wirkmechanismus
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets.
Mode of Action
Benzofuran derivatives have been found to exhibit diverse pharmacological activities, suggesting that they may interact with their targets in a variety of ways .
Biochemical Pathways
Given the broad range of biological activities exhibited by benzofuran compounds, it is likely that multiple pathways are affected .
Result of Action
Benzofuran derivatives have been shown to exhibit a range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects . These effects suggest that the compound may have a significant impact at the molecular and cellular levels.
Biochemische Analyse
Biochemical Properties
2,3-Dihydro-1-benzofuran-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with 5-HT4 receptors, which are involved in gastrointestinal motility . The compound’s high selectivity for these receptors prevents cardiac adverse reactions, making it a promising candidate for further development . Additionally, this compound exhibits enterokinetic properties, which are beneficial for treating gastrointestinal disorders .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives, including this compound, have shown potential anticancer activity by inhibiting the proliferation of cancer cells . The compound’s impact on cell signaling pathways, such as the inhibition of HIF-1, contributes to its antiproliferative activity . Furthermore, it affects gene expression by modulating the activity of transcription factors involved in cell growth and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been found to inhibit the activity of certain enzymes involved in cancer cell proliferation . Additionally, this compound modulates gene expression by binding to transcription factors, thereby influencing the transcription of genes related to cell growth and apoptosis . These molecular interactions contribute to the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that benzofuran derivatives, including this compound, exhibit good stability under laboratory conditions . The compound’s degradation products and their impact on cellular function need further investigation. Long-term studies in in vitro and in vivo settings are essential to understand the temporal effects of this compound comprehensively.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that the compound exhibits dose-dependent effects, with higher doses leading to increased therapeutic efficacy . It is essential to determine the threshold effects and potential toxic or adverse effects at high doses. Animal studies have shown that benzofuran derivatives, including this compound, can cause toxicity at elevated doses . Therefore, careful dosage optimization is necessary to maximize the compound’s therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it has been shown to undergo biotransformation by enzymes such as Pseudomonas putida UV4 . The metabolic pathways of this compound need further exploration to understand its complete metabolic profile and potential effects on metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, the localization and accumulation of this compound within specific tissues and organs influence its therapeutic efficacy. Understanding the transport and distribution mechanisms of the compound is essential for optimizing its pharmacokinetic properties.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . For example, benzofuran derivatives have been found to localize in the mitochondria, where they exert their effects on cellular metabolism
Eigenschaften
IUPAC Name |
2,3-dihydro-1-benzofuran-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-4,7H,5H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYWDOSSIFZKTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


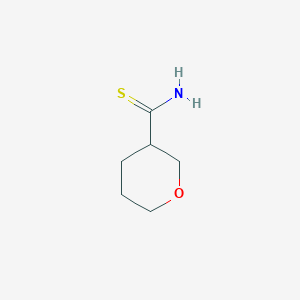

![[1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]methylamine](/img/structure/B1426848.png)
![2-(Pyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1426849.png)
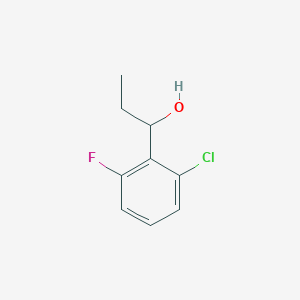
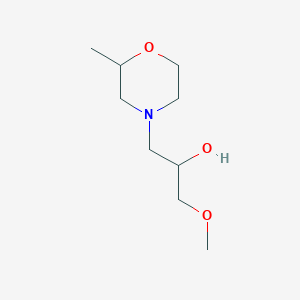
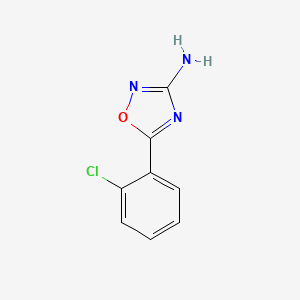

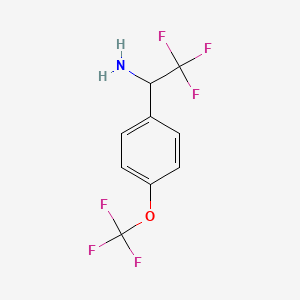
![8-Oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B1426861.png)
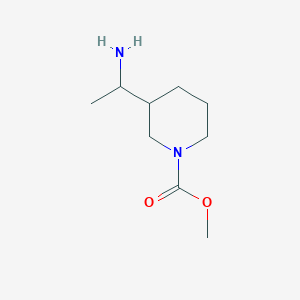
![N-{6-azaspiro[2.5]octan-1-ylmethyl}-N-methylcyclopropanamine](/img/structure/B1426864.png)

